methyl E-4-(4-hydroxyphenyl)cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

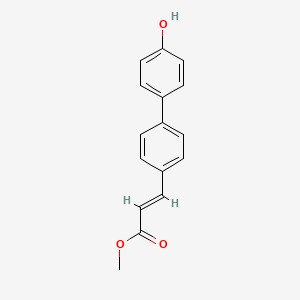

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring a hydroxy group and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate can be synthesized through the esterification of 4-hydroxybiphenyl-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-hydroxybiphenyl with acryloyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale esterification process, where the reactants are continuously fed into a reactor, and the product is distilled off. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The acrylate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 4’-oxo-[1,1’-biphenyl]-4-yl acrylate.

Reduction: 3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)propanol.

Substitution: 4’-alkoxy-[1,1’-biphenyl]-4-yl acrylate.

Scientific Research Applications

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate has several scientific research applications:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the biphenyl moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Biphenylylmethyl acrylate: Similar structure but lacks the hydroxy group.

4’-Methylbiphenyl-4-carboxylic acid: Similar biphenyl core but with a carboxylic acid group instead of an acrylate ester

Uniqueness

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is unique due to the presence of both a hydroxy group and an acrylate ester, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl E-4-(4-hydroxyphenyl)cinnamate, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antifungal, antioxidant, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of cinnamate esters , characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring. Its structure can be represented as follows:

This compound exhibits significant biological activities attributed to its structural features, particularly the hydroxyl and methoxy substituents.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. A structure-activity relationship (SAR) analysis indicated that compounds with specific substitutions on the phenolic ring exhibit varying degrees of antifungal efficacy against Candida species. For instance, methyl ferulate demonstrated an MIC (minimum inhibitory concentration) of 31.25–62.5 μg/ml against Candida albicans, while this compound showed comparable activity .

Table 1: Antifungal Activity of Cinnamate Derivatives

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 62.5–125 | Candida albicans |

| Methyl ferulate | 31.25–62.5 | Candida albicans |

| Methyl p-coumarate | 125–250 | Candida species |

Antioxidant Activity

This compound also exhibits antioxidant properties, which are critical for mitigating oxidative stress in biological systems. Research has demonstrated that cinnamate derivatives can scavenge free radicals effectively, with varying potency depending on their structural modifications .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Reference Standard |

|---|---|---|

| This compound | 50 | Trolox |

| Caffeic acid | 19 | Trolox |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In one study, derivatives were tested against HL-60 and MCF-7 cell lines, showing significant dose-dependent inhibition of cell proliferation. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HL-60 | 30 | This compound |

| MCF-7 | 22 | This compound |

Case Studies

- Antifungal Study : A recent investigation into the antifungal properties of various cinnamic acid derivatives revealed that this compound exhibited notable activity against Aspergillus species, suggesting its potential application in treating fungal infections .

- Antioxidant Mechanism : A study utilizing in vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cellular models, indicating its role as a potential therapeutic agent in oxidative stress-related diseases .

- Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of this compound showed promising results in inhibiting the growth of various cancer cell lines, which could lead to further exploration in cancer therapy applications .

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+ |

InChI Key |

XBCZOJSDLWDJLY-NYYWCZLTSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.